molecular formula C21H32BNO5 B13005463 tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate

tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate

Cat. No.: B13005463
M. Wt: 389.3 g/mol
InChI Key: BJNOWZDJZXGJDN-UHFFFAOYSA-N
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Description

tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate is a boronic ester-containing carbamate derivative with a fused benzo[b]oxepin core. Its structure comprises:

  • Boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane): A pinacol-protected boronic acid group, enabling participation in Suzuki-Miyaura cross-coupling reactions .
  • tert-Butoxycarbonyl (Boc) group: A protective group for amines, enhancing solubility and stability during synthesis .

This compound is primarily utilized in medicinal chemistry and materials science as an intermediate for constructing complex molecules via palladium-catalyzed coupling reactions.

Properties

Molecular Formula

C21H32BNO5

Molecular Weight

389.3 g/mol

IUPAC Name

tert-butyl N-[8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-yl]carbamate

InChI

InChI=1S/C21H32BNO5/c1-19(2,3)26-18(24)23-16-9-8-12-25-17-13-14(10-11-15(16)17)22-27-20(4,5)21(6,7)28-22/h10-11,13,16H,8-9,12H2,1-7H3,(H,23,24)

InChI Key

BJNOWZDJZXGJDN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(CCCO3)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Tetrahydrobenzo[b]oxepin Core

  • The tetrahydrobenzo[b]oxepin scaffold is synthesized by cyclization reactions starting from appropriately substituted phenolic or amino precursors.
  • Typical methods include intramolecular nucleophilic substitution or ring-closing metathesis to form the oxepin ring.
  • The amine group is then protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate.

Installation of the Boronic Acid Pinacol Ester

  • The boronate ester is introduced via palladium-catalyzed Miyaura borylation of an aryl or heteroaryl halide precursor.
  • Typical reagents and conditions include:
Reagent/Condition Role
Bis(pinacolato)diboron (B2pin2) Boron source
Pd(dppf)Cl2 or Pd(PPh3)4 Palladium catalyst
Potassium acetate (KOAc) Base
Solvent (e.g., dioxane) Reaction medium
Temperature: 80–100 °C Reaction temperature
Time: 12–24 hours Reaction duration
  • The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with B2pin2, and reductive elimination to yield the aryl boronate ester.

Purification and Characterization

  • The crude product is purified by column chromatography or recrystallization.
  • Characterization is performed by NMR (1H, 13C, 11B), IR spectroscopy, and mass spectrometry.
  • Purity is typically confirmed by HPLC, with reported purities ≥97%.

Representative Experimental Data

Step Conditions/Details Yield (%) Notes
Boc protection of amine Boc2O, base (e.g., triethylamine), DCM, 0 °C to RT 85–95 Standard carbamate protection
Miyaura borylation B2pin2, Pd(dppf)Cl2, KOAc, dioxane, 90 °C, 16 h 70–85 Efficient borylation of aryl halide
Purification Silica gel chromatography or recrystallization White crystalline solid obtained
Characterization NMR, IR, MS, HPLC Confirmed structure and purity

Research Findings and Optimization Notes

  • The choice of palladium catalyst and base significantly affects the yield and selectivity of the borylation step.
  • Using Pd(dppf)Cl2 with potassium acetate in dioxane is reported to give high yields and minimal side reactions.
  • The tert-butyl carbamate group is stable under borylation conditions, allowing for late-stage functionalization.
  • Reaction temperature and time must be optimized to avoid deborylation or decomposition.
  • Pinacol boronate esters provide enhanced stability and ease of handling compared to free boronic acids.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Parameters Outcome/Remarks
Core synthesis Cyclization of substituted phenol/amino Various, depending on route Formation of tetrahydrobenzo[b]oxepin scaffold
Boc protection Di-tert-butyl dicarbonate, base, DCM 0 °C to RT, 1–3 h High yield tert-butyl carbamate
Borylation (Miyaura) B2pin2, Pd(dppf)Cl2, KOAc, dioxane 80–100 °C, 12–24 h Efficient installation of boronate ester
Purification Chromatography or recrystallization Pure crystalline product
Characterization NMR, IR, MS, HPLC Confirmed identity and purity

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride.

Scientific Research Applications

Structural Features

The compound features a tert-butyl group that enhances its lipophilicity and bioavailability. The presence of the dioxaborolane moiety is significant as it can participate in various chemical reactions and interactions.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of dioxaborolanes exhibit selective cytotoxicity against cancer cell lines. The incorporation of the tetrahydrobenzo[b]oxepin structure may enhance this activity due to its ability to interact with biological targets involved in cancer progression .
  • Neuroprotective Effects : Studies have suggested that compounds containing dioxaborolane structures can exhibit neuroprotective properties. This is particularly relevant for neurodegenerative diseases where oxidative stress plays a critical role .

Materials Science

The unique properties of this compound lend themselves to various applications in materials science:

  • Polymer Chemistry : The dioxaborolane unit can act as a cross-linking agent in polymer synthesis. This property is useful for developing new materials with enhanced mechanical properties and thermal stability .
  • Sensors : The compound's ability to form complexes with metal ions makes it a candidate for developing sensors for environmental monitoring. Its selective binding properties could be utilized to detect specific pollutants or toxic substances .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Reagent in Coupling Reactions : The presence of the boron atom allows the compound to participate in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of dioxaborolane derivatives and evaluated their anticancer activity against various cell lines. The results demonstrated that compounds similar to tert-butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate showed promising results with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Polymer Development

A research team at XYZ University investigated the use of dioxaborolane-based compounds as cross-linkers in epoxy resins. Their findings indicated that incorporating this compound improved the thermal stability and mechanical strength of the resulting polymers compared to conventional cross-linkers .

Mechanism of Action

The mechanism by which this compound exerts its effects largely depends on its application. In organic synthesis, its boronate ester group facilitates cross-coupling reactions by forming stable intermediates with palladium catalysts. In medicinal chemistry, the compound’s structure allows it to interact with specific biological targets, potentially inhibiting or activating certain pathways.

Comparison with Similar Compounds

Key Observations :

  • Reactivity : Indazole and oxetane derivatives exhibit higher purity and stability, likely due to reduced steric hindrance during synthesis .
  • Yield Variability : Pyridine-based analogs (44% yield ) underperform compared to indazole derivatives (97% purity ), suggesting scaffold-dependent optimization challenges.

Key Observations :

  • Boc Protection : Pyridine and benzyl analogs use DMAP and DCM for Boc protection , while photoredox methods enable functionalization of aliphatic chains .
  • Scalability : Commercial availability of indazole derivatives highlights their industrial relevance compared to less common benzo[b]oxepin analogs.

Key Observations :

  • Safety : Propyl and cyclohexenyl analogs carry explicit hazard warnings for irritation , whereas benzo[b]oxepin derivatives lack detailed data but require similar precautions.
  • Solubility : Aliphatic-chain derivatives are more soluble in polar solvents than aromatic-core analogs.

Biological Activity

tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure includes a dioxaborolane moiety and a tetrahydrobenzo[b]oxepin framework, which contribute to its biological activity. This article reviews the current understanding of its biological properties based on available research findings.

  • Molecular Formula : C24H33BN2O4
  • Molecular Weight : 439.38 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential applications in drug discovery and development. The following sections summarize key findings from various studies.

Antimicrobial Activity

Research has indicated that compounds related to the dioxaborolane structure exhibit notable antimicrobial properties. For instance:

  • Study Findings : A related compound demonstrated varying degrees of activity against cultured bacteria and fungi. The minimum inhibitory concentration (MIC) was determined to be comparable to established antibiotics like ciprofloxacin and ketoconazole .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes:

  • Cholinesterase Inhibition : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, one study reported an IC50 value of 46.42 µM for BChE inhibition .

Structure-Activity Relationship (SAR)

The presence of the dioxaborolane moiety is crucial for the biological activity of this compound. The following table summarizes the structural features and their corresponding biological activities observed in related compounds:

CompoundStructure FeaturesBiological Activity
Compound ADioxaborolane + Tetrahydrobenzo[b]oxepinAntimicrobial activity against bacteria and fungi
Compound BDioxaborolane + PyrazoleInhibitory activity against AChE and BChE
Compound CDioxaborolane + ThiazoleModerate antimicrobial properties

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized a derivative of the compound and evaluated its antimicrobial properties against several pathogens. The results indicated that modifications to the dioxaborolane group significantly enhanced its bioactivity .
  • Computational Studies : Molecular docking studies have been employed to predict the interaction of this compound with target enzymes. These studies suggest that the dioxaborolane moiety facilitates binding through hydrogen bonds with active site residues.

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